Zincov
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22N4O5 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C12H22N4O5/c1-6(2)4-8(12(20)16-21)11(19)15-7(3)10(18)14-5-9(13)17/h6-8,21H,4-5H2,1-3H3,(H2,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
FGSNBBSHVNLDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)C(=O)NO |
Origin of Product |
United States |
Structural Features and Molecular Design Principles of Zincov
Elucidation of Zincov's Molecular Scaffolding
The molecular scaffolding of this compound is based on a propanediamide core substituted with amino acid derivatives. The chemical name, N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide, explicitly details this structure. uni.lumedkoo.com It includes a propanediamide backbone, to which an L-alanyl group is attached at one amide nitrogen and a hydroxy-2-(2-methylpropyl)propanamide group at the other. A glycinamide (B1583983) moiety is also incorporated. This arrangement of amide linkages and amino acid-like components forms the central framework of the molecule. The (2S) designation indicates the stereochemistry at one of the chiral centers within the molecule. uni.lu
Analysis of Ligand Functional Groups for Metal Coordination
This compound contains several functional groups that are potential sites for coordinating metal ions, particularly zinc. The presence of hydroxyamino and carboxamido groups within the structure is highlighted as indicative of these potential metal coordination sites. ontosight.ai In coordination chemistry, ligands bind to a central metal atom through functional groups that donate electron pairs. wikipedia.org Zinc(II) ions, being hard acids, tend to form stronger complexes with hard donor atoms like oxygen and nitrogen. nih.govuni.lu
Based on the structure, the key functional groups likely involved in zinc binding include:
The hydroxamic acid moiety (-C(=O)NH-OH), which is a well-known zinc-binding group in many metalloproteinase inhibitors. mdpi.comresearchgate.net The hydroxyl oxygen and carbonyl oxygen can chelate to the zinc ion.
The carboxamide group (-C(=O)NH2). While less potent as a zinc binder compared to hydroxamic acids, the carbonyl oxygen and potentially the nitrogen could participate in coordination, depending on the specific environment.
The amide linkages (-C(=O)NH-). The carbonyl oxygens and amide nitrogens could also contribute to coordination, particularly in a chelating manner if spatially arranged correctly.
The terminal amino group in the glycinamide part. Amino groups are known to coordinate to zinc(II) centers. nih.gov
The specific arrangement and protonation state of these groups within the this compound molecule dictate their ability to chelate or coordinate to the catalytic zinc ion in metalloproteinases.
Comparative Structural Insights with Analogous Zinc-Binding Chelators
This compound shares structural features with other classes of zinc-binding chelators and metalloproteinase inhibitors. Many inhibitors of metalloproteinases contain a zinc-binding group (ZBG) linked to a backbone that interacts with the enzyme's specificity pockets. mdpi.comresearchgate.netoist.jpnih.gov Common ZBGs include hydroxamic acids, carboxylic acids, thiols, and phosphorus-based ligands. mdpi.com
This compound's incorporation of a hydroxamic acid moiety places it in a class of potent zinc chelators frequently employed in the design of MMP inhibitors. researchgate.netmdpi.com Other chelators like EDTA, EGTA, and BAPTA primarily utilize carboxylate ligands for metal binding, showing high affinity for hard metal ions like calcium and zinc. sjsu.edu TPEN is another intracellular zinc chelator that utilizes nitrogen atoms for coordination. sjsu.edu
While the core zinc-binding motif (hydroxamic acid) in this compound is similar to many other MMP inhibitors, the peptidic or amino acid-like scaffolding around this motif, as indicated by its chemical name, provides a structural framework that can be modified to enhance interactions with specific regions of the target enzyme, influencing potency and selectivity. mdpi.comnih.gov
Design Considerations for Specificity in Metalloproteinase Targeting
The design of selective metalloproteinase inhibitors is challenging due to the high structural conservation of the catalytic domain, particularly around the active-site zinc ion. core.ac.uknih.gov Achieving specificity often relies on the interactions of the inhibitor's backbone or substituents with subsites or exosites within the enzyme's structure, beyond the immediate zinc coordination site. mdpi.comoist.jpnih.gov
Theoretical Chemistry and Computational Investigations of Zincov
Quantum Chemical Calculations on Zincov and its Enzyme Complexes
Quantum chemical calculations provide insights into the electronic structure and properties of molecules, which are crucial for understanding their reactivity and interactions. Studies involving this compound and its complexes with enzymes, particularly those containing zinc, have utilized these methods to explore the nature of the chemical bonds and the distribution of electron density within the molecules and their complexes.
Electronic Structure Analysis of this compound's Active Conformation
Detailed information specifically on the electronic structure analysis of this compound's active conformation from quantum chemical calculations is limited within the provided search results. However, theoretical studies involving zinc-containing enzymes and inhibitors like this compound often employ quantum chemical methods, such as density functional theory (DFT), to investigate the electronic states and charge distribution at the active site upon inhibitor binding. Such analyses are fundamental to understanding how the electronic properties of the inhibitor and the enzyme's active site facilitate binding and inhibition.
Theoretical Prediction of Coordination Geometry with Zinc Centers
Theoretical studies have explored the coordination geometry of this compound when bound to zinc centers in enzymes or model complexes. As a hydroxamate derivative, this compound is known to interact with zinc ions. nus.edu.sg Research involving synthetic analogues of zinc enzymes has shown that hydroxamates, including this compound, can bind to zinc centers, mimicking the coordination observed in enzyme-inhibitor complexes. nus.edu.sggoogleapis.com Computational methods, including those based on theoretical chemistry, have been used to model these interactions and predict the resulting coordination geometries around the zinc ion. For instance, studies on anthrax Lethal Factor, a zinc-based hydrolase, have utilized computational methods to investigate the coordination environment of the catalytic zinc ion upon inhibitor binding. These predictions help elucidate the specific atoms of this compound that coordinate with the zinc ion and the resulting structural arrangement.
Molecular Docking and Dynamics Simulations of this compound-Enzyme Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes of a ligand to a receptor and to study the dynamic behavior of the resulting complex over time. These methods are valuable for understanding the interactions between this compound and its target enzymes at a molecular level.
Characterization of Binding Pockets and Interaction Modes
Molecular docking simulations have been employed to characterize the binding pockets of enzymes that interact with this compound and to predict the specific modes of interaction. These simulations aim to determine the optimal orientation and position of this compound within the enzyme's active site. The interactions typically involve residues within the binding pocket and functional groups on the this compound molecule, such as the hydroxamate group known for its zinc-chelating ability. nus.edu.sg Studies on zinc-based hydrolases have used these techniques to understand how inhibitors like this compound fit into the active site and interact with the catalytic machinery, including the zinc ion and surrounding amino acid residues.
Simulation of Conformational Dynamics Upon this compound Binding
Molecular dynamics simulations provide insights into the conformational changes that occur in both the enzyme and this compound upon binding. These simulations track the movements of atoms over time, allowing researchers to observe the flexibility of the binding pocket and the inhibitor, as well as how these dynamics might influence binding affinity and efficacy. While specific details on the conformational dynamics of this compound binding from dedicated studies are not extensively detailed in the provided sources, molecular dynamics is a standard technique used in the theoretical investigation of enzyme-inhibitor complexes, including those involving zinc metalloenzymes. Such simulations can reveal how the binding of this compound might induce changes in the enzyme's structure or affect the dynamics of the active site.
Computational Analysis of Binding Energetics and Affinities
Computational methods are used to estimate the strength of the interaction between this compound and its target enzymes, often expressed in terms of binding energy or affinity. These calculations can complement experimental binding data and provide a deeper understanding of the factors driving the interaction.
Theoretical Models for Enzyme Inhibition Mechanisms by this compound
Theoretical studies in enzyme inhibition typically involve computational methods to understand the interaction between an inhibitor and an enzyme at the molecular level. These methods can predict binding affinities, identify key residues involved in binding, analyze conformational changes upon inhibitor binding, and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) arizona.eduresearchgate.netnih.gov. Techniques such as molecular docking are used to predict the preferred binding orientation and affinity of a ligand to a protein's active site or allosteric site creative-biolabs.commdpi.com. Molecular dynamics simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time, allowing for the study of stability, conformational changes, and the strength of interactions nih.govnih.govacs.orgmdpi.comcardiff.ac.uk. QM/MM calculations can offer a more accurate description of the electronic interactions at the active site, particularly for reactions involving metal ions like zinc, which are crucial for the catalytic activity of metalloenzymes frontiersin.orgnih.govnih.gov.
Molecular Mechanisms of Zincov S Biological Interaction Non Human Focus
Enzyme Inhibition Kinetics and Competitive Binding Modalities
Zincov functions as a competitive inhibitor against certain metalloproteinases. nih.gov Competitive inhibition occurs when an inhibitor molecule binds reversibly to the same site that the substrate would ordinarily occupy, typically the enzyme's active site, preventing the substrate from binding and undergoing catalysis. The efficacy of a competitive inhibitor is often characterized by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates tighter binding and thus greater inhibitory potency.
Inhibition Profile Against Thermolysin
This compound has been shown to be a potent inhibitor of Thermolysin, a well-characterized zinc metalloendopeptidase from Bacillus thermoproteolyticus. asm.orgresearchgate.net Studies have determined a low inhibition constant (Ki) for this compound against Thermolysin, indicating a strong binding affinity to the enzyme's active site. One study reported a Ki value of 0.48 μM for this compound against Thermolysin, highlighting its potency compared to weaker inhibition observed against other metalloendopeptidases like pitrilysin and a snake venom enzyme. unpaywall.org Furthermore, this compound acts as a competitive inhibitor of Thermolysin. nih.gov Interestingly, this compound has been observed to bind more tightly to cobalt-substituted Thermolysin compared to the native zinc-containing enzyme across a range of pH values (pH 4.9-9.0), potentially due to a preference for cobalt in a fivefold coordination geometry. nih.gov
Inhibition Profile Against Stromelysin-1
Stromelysin-1 (Matrix Metalloproteinase-3, MMP-3) is another zinc-dependent metalloproteinase. uniprot.orgnih.gov While direct, specific kinetic data (such as Ki or IC50 values) for this compound's inhibition of human Stromelysin-1 were not explicitly detailed in the provided search results, one source indicates that this compound inhibits an acid metalloprotease linked to Matrix Metalloproteinase 3/Stromelysin 1. researchgate.net Metalloproteinase inhibitors, particularly those with hydroxamate groups, are known to target the active site zinc of MMPs like Stromelysin-1. mdpi.comfrontiersin.org Further research would be needed to fully characterize the inhibition kinetics and binding modalities of this compound specifically against Stromelysin-1.
Inhibition Profile Against Anthrax Lethal Factor
Anthrax Lethal Factor (LF) is a crucial zinc-dependent metalloprotease component of the Bacillus anthracis lethal toxin. asm.orgacs.org this compound has been demonstrated to inhibit the in vitro protease activity of Anthrax Lethal Factor. asm.orgnih.govasm.org An inhibitory concentration (IC) of 350 μM has been reported for this compound's inhibition of LF activity in vitro. asm.org The inhibitory effect of hydroxamates like this compound on LF supports the understanding of LF as a zinc metalloprotease. asm.orgasm.org
Here is a summary of available inhibition data for this compound:
| Enzyme | Inhibition Type | Ki (μM) | IC (μM) | Notes |
| Thermolysin | Competitive | 0.48 | N/A | Binds tighter to Co-substituted enzyme. nih.govunpaywall.org |
| Anthrax Lethal Factor | N/A | N/A | 350 | In vitro protease activity inhibition. asm.org |
| Stromelysin-1 (MMP-3) | N/A | N/A | N/A | Inhibition suggested, specific data not found in sources. researchgate.net |
| Pitrilysin | N/A | N/A | >2000 | Weak inhibition (48% at 0.5 mM). unpaywall.org |
| Snake Venom Metalloendopeptidase | N/A | 2900 | N/A | Weak inhibition. unpaywall.org |
N/A: Data not available in the provided search results.
Coordination Chemistry at Enzyme Active Sites
The inhibitory activity of this compound is intrinsically linked to its ability to interact with the catalytic zinc ion present in the active site of metalloproteinases. ontosight.aimdpi.com The active sites of these enzymes typically contain a zinc ion coordinated by amino acid residues, commonly three protein ligands (such as histidines, glutamates, or aspartates) and a water molecule. nih.govnih.govresearchgate.net This coordination environment is crucial for the enzyme's catalytic mechanism, often involving the activation of the water molecule for nucleophilic attack on the substrate peptide bond. nih.govnih.gov
Direct Coordination of this compound's Carboxylate Group to Active Site Zinc
While this compound is identified as a hydroxamic acid derivative medkoo.comasm.org, and hydroxamate groups are well-known zinc-binding groups that coordinate directly to the active site zinc ion mdpi.comfrontiersin.org, the user's outline specifically mentions the coordination of a "Carboxylate Group". Hydroxamate groups contain both a carbonyl oxygen and a hydroxylamine (B1172632) nitrogen, which can chelate the zinc ion. Carboxylate groups (-COO-) are also common zinc-binding groups in metalloproteinase inhibitors and can coordinate to the active site zinc. mdpi.com Assuming the query intends to discuss the zinc-binding interaction of this compound's relevant functional group, the hydroxamate moiety is the primary zinc-binding group in this compound. This group typically coordinates to the catalytic zinc ion in a bidentate fashion, displacing the catalytic water molecule and interfering with substrate binding and catalysis. mdpi.comfrontiersin.org Model studies have shown that chelating ligands can form five-membered rings upon coordination to a zinc center, which is consistent with the chelation mode of hydroxamates and carboxylates to the active site zinc. nih.gov
Perturbations of Zinc Coordination Sphere in Enzyme Catalysis
The binding of this compound to the active site zinc ion perturbs the normal coordination sphere of the metal. In native metalloproteinases, the catalytic zinc is typically coordinated by three amino acid residues from the enzyme and a water molecule. nih.govnih.govresearchgate.net This coordination environment is dynamic and essential for orienting the substrate and activating the water molecule for catalysis. nih.gov When this compound, with its hydroxamate group, binds to the active site, it displaces the catalytic water molecule and directly coordinates to the zinc ion. mdpi.comfrontiersin.org This direct coordination by the inhibitor alters the geometry and ligand environment around the zinc ion, effectively preventing the formation of the enzyme-substrate complex and disrupting the catalytic mechanism. The tight binding of the hydroxamate group to the zinc ion is a key factor in the inhibitory potency of compounds like this compound. mdpi.com The flexibility of the zinc coordination sphere allows it to accommodate inhibitors with various zinc-binding groups, but the specific mode of coordination by the inhibitor, such as the bidentate chelation by a hydroxamate, significantly alters the electronic and steric environment of the active site, rendering the enzyme catalytically inactive. nih.govnih.gov
Influence of Metal Ion Substitution on this compound Binding Specificity
Metal ion substitution in metalloenzymes can significantly alter their activity and interaction with inhibitors. Studies on thermolysin, which naturally contains a zinc ion in its active site, have explored the effects of replacing this native metal with other transition metals. Cobalt substitution has been shown to be particularly effective, sometimes doubling the enzyme's activity towards certain substrates compared to the native zinc enzyme. nih.gov
Research indicates that this compound, identified as a competitive inhibitor of thermolysin, exhibits differential binding affinity depending on the metal ion present at the active site. This compound binds more tightly to cobalt-substituted thermolysin than to the native zinc enzyme across a pH range of 4.9-9.0. nih.gov This increased affinity for the cobalt-substituted form is potentially attributed to this compound's preference for a fivefold coordination environment, which may be more readily accommodated by cobalt in the thermolysin active site compared to zinc. nih.gov This highlights how the specific properties of the metal ion can influence the binding specificity and potency of inhibitors like this compound.
Structure-Activity Relationships Governing this compound's Inhibitory Potency
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity, such as inhibitory potency against an enzyme. While detailed, specific SAR data for this compound itself is not extensively available in the provided literature, this compound has been mentioned in the context of SAR studies alongside inhibitors of Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase N (CPN). idexlab.com This suggests that investigations into the relationship between this compound's structure and its inhibitory effects, potentially on metalloenzymes like thermolysin, have been pursued. However, specific structural determinants of this compound's inhibitory potency and how chemical alterations to its C12H22N4O5 structure uni.lu might affect its binding to target enzymes are not detailed in the consulted sources.
Biophysical Characterization of this compound-Enzyme Complexes
Biophysical techniques are essential for characterizing the interactions between small molecules like this compound and enzymes, providing insights into binding events, complex formation, and conformational changes. aps.orgnih.govmalvernpanalytical.comchayon.co.kr
Analysis of Chemical Shift and Relaxation Data in Enzyme-Bound State
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of chemical shifts and relaxation data, is a valuable technique for characterizing enzyme-inhibitor complexes at atomic resolution. ucl.ac.ukutoronto.canih.gov Changes in chemical shifts of enzyme or ligand nuclei upon complex formation can indicate the binding interface and conformational changes. nih.govucl.ac.uk Relaxation data (such as T1, T2, and R1ρ) provide information about the dynamics of the protein and ligand in the bound state, revealing changes in molecular motion upon complex formation. ucl.ac.uknih.gov
Although specific NMR data for the this compound-thermolysin complex is not presented in the search results, studies on the binding of other ligands, such as Z-L-tryptophan and Z-L-phenylalanine, to thermolysin and stromelysin-1 have utilized NMR. These studies observed changes in the chemical shifts of ligand carboxylate carbons upon binding, indicating interaction with the enzyme's active site metal. researchgate.net The absence of these signals when the active site zinc was replaced by cobalt further underscored the role of the metal in ligand binding and the utility of NMR in probing these interactions. researchgate.net Applying similar NMR approaches to the this compound-thermolysin complex could provide detailed information about the binding mode of this compound and the dynamic properties of the enzyme-inhibitor complex.
Data Table: this compound Compound Information
| Property | Value | Source |
| Molecular Formula | C12H22N4O5 | PubChemLite uni.lu |
| PubChem CID | 130560 | PubChemLite uni.lu, CPRiL uni-freiburg.de |
| Monoisotopic Mass | 302.15903 Da | PubChemLite uni.lu |
| XlogP (predicted) | -1.1 | PubChemLite uni.lu |
| InChIKey | FGSNBBSHVNLDMX-JAMMHHFISA-N | PubChemLite uni.lu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
